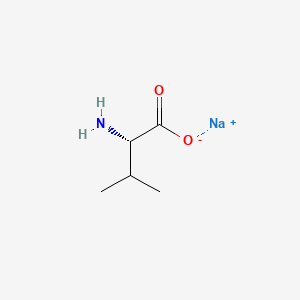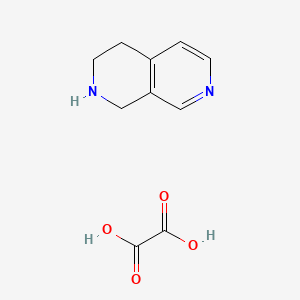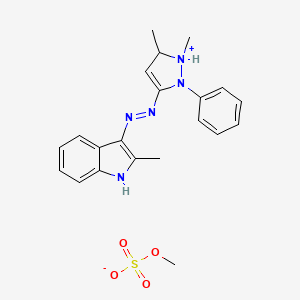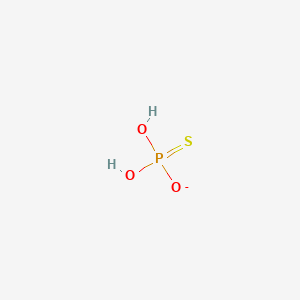
Dihydrogen phosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrogen phosphorothioate is a chemical compound that belongs to the class of phosphorothioates. These compounds are characterized by the substitution of one of the oxygen atoms in the phosphate group with a sulfur atom. This modification imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrogen phosphorothioate can be synthesized through several methods. One common approach involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This reaction leads to the formation of the phosphorothioate anion, which can then be further processed to obtain this compound . Another method involves the one-pot reaction of alkyl halides with diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and solvent-free conditions is particularly advantageous in industrial settings due to the efficiency and high yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: Dihydrogen phosphorothioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the sulfur atom in the phosphate group makes it susceptible to nucleophilic attack, leading to the formation of different products depending on the reaction conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkyl halides, bases such as triethylamine, and oxidizing agents. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of this compound include various phosphorothioate derivatives, which can be further utilized in different applications .
Scientific Research Applications
Dihydrogen phosphorothioate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of other phosphorothioate compounds. In biology, it is utilized in the study of nucleic acids and their interactions with proteins. In medicine, this compound derivatives are explored for their potential therapeutic applications, including antisense oligonucleotide therapies . In industry, it is used in the production of pesticides and other agrochemicals .
Mechanism of Action
The mechanism of action of dihydrogen phosphorothioate involves its interaction with various molecular targets. In biological systems, it can bind to nucleic acids and proteins, modulating their function. The sulfur atom in the phosphate group enhances its binding affinity and stability, making it a valuable tool in molecular biology and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to dihydrogen phosphorothioate include thiophosphates, phosphorothioate oligonucleotides, and other organophosphorus compounds. These compounds share the characteristic P-S bond but differ in their specific structures and applications .
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct properties such as enhanced stability and binding affinity. These properties make it particularly valuable in applications requiring high specificity and stability, such as antisense therapies and nucleic acid research .
Properties
IUPAC Name |
dihydroxy-oxido-sulfanylidene-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O3PS/c1-4(2,3)5/h(H3,1,2,3,5)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYWUUFWQRZTIU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=S)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O3PS- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726539 |
Source


|
| Record name | Dihydrogen phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44042-56-0 |
Source


|
| Record name | Dihydrogen phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
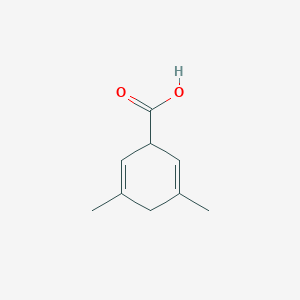
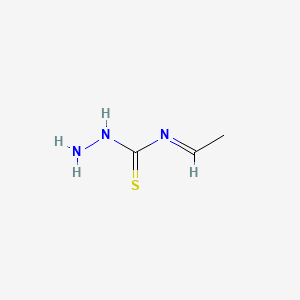
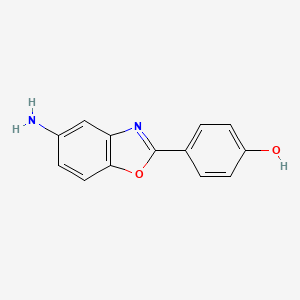
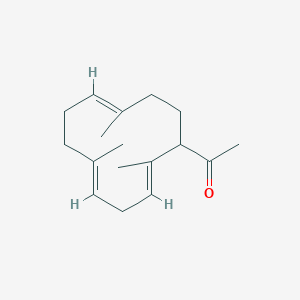
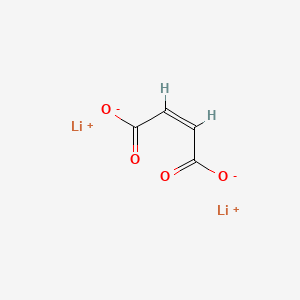
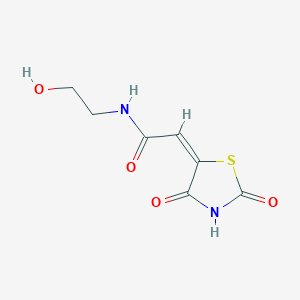

![disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B13816575.png)
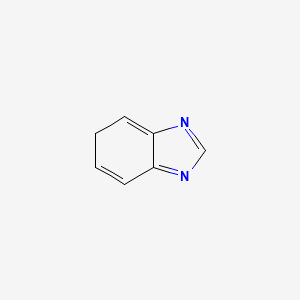
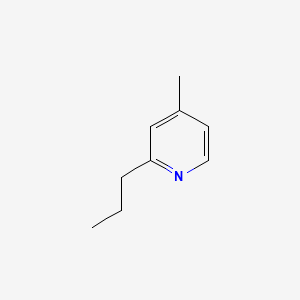
![Adenosine,[8-14C]](/img/structure/B13816584.png)
